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Compound of Interest

Compound Name: 4-Allyloxybenzaldehyde

Cat. No.: B1266427 Get Quote

For researchers, scientists, and drug development professionals, the unambiguous structural

confirmation of synthesized compounds is paramount. This guide provides a comprehensive

comparison of the spectroscopic data for 3-allyl-4-hydroxybenzaldehyde, the product of a

Claisen rearrangement, against its precursor, 4-allyloxybenzaldehyde. Detailed experimental

protocols and data analysis are presented to facilitate the validation of this important synthetic

transformation.

The Claisen rearrangement is a powerful and widely utilized[1][1]-sigmatropic rearrangement in

organic synthesis for the formation of carbon-carbon bonds.[2][3] A common application is the

thermal rearrangement of aryl allyl ethers to ortho-allyl phenols. In the case of 4-
allyloxybenzaldehyde, the para-substituted starting material, the Claisen rearrangement

exclusively yields 3-allyl-4-hydroxybenzaldehyde, a valuable intermediate in the synthesis of

various biologically active molecules.[4]

This guide will walk through the experimental workflow for this rearrangement and provide a

detailed spectroscopic comparison to validate the structure of the resulting product.

Experimental Workflow
The synthesis of 3-allyl-4-hydroxybenzaldehyde is typically achieved through a two-step, one-

pot procedure starting from 4-hydroxybenzaldehyde. First, the phenolic hydroxyl group is
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allylated to form 4-allyloxybenzaldehyde. This intermediate is then subjected to thermal

Claisen rearrangement.

Step 1: Williamson Ether Synthesis Step 2: Claisen Rearrangement
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Figure 1: Experimental workflow for the synthesis of 3-allyl-4-hydroxybenzaldehyde.

Experimental Protocols
Synthesis of 4-allyloxybenzaldehyde
To a solution of 4-hydroxybenzaldehyde in acetone, two equivalents of potassium carbonate

are added with stirring. Subsequently, 1.1 equivalents of allyl bromide in acetone are added,

and the mixture is refluxed for two hours.[4] After cooling, the inorganic salts are removed by
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filtration, and the solvent is evaporated under reduced pressure to yield crude 4-
allyloxybenzaldehyde, which can be purified by chromatography or used directly in the next

step.

Claisen Rearrangement to 3-allyl-4-
hydroxybenzaldehyde
The crude or purified 4-allyloxybenzaldehyde is heated at 220 °C for approximately six hours.

[4] The progress of the reaction should be monitored by thin-layer chromatography (TLC) until

the starting material is consumed. After cooling, the product, 3-allyl-4-hydroxybenzaldehyde,

can be purified by column chromatography. For analogous reactions, high-boiling solvents like

N,N-diethylaniline can be used, and the workup involves dilution with an organic solvent,

washing with an acidic aqueous solution, and purification.

Spectroscopic Data Comparison for Structural
Validation
The key to validating the structure of 3-allyl-4-hydroxybenzaldehyde is to compare its

spectroscopic data with that of the starting material, 4-allyloxybenzaldehyde. The

rearrangement results in distinct changes in the NMR, IR, and mass spectra.

¹H NMR Spectroscopy
The most significant change in the ¹H NMR spectrum is the disappearance of the signals

corresponding to the allyloxy group directly attached to the oxygen and the appearance of

signals for an allyl group attached to the aromatic ring, along with a new phenolic hydroxyl

proton signal.
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Compound
Aldehyde

Proton (δ, ppm)

Aromatic

Protons (δ,

ppm)

Allyl Group

Protons (δ,

ppm)

Other

4-

allyloxybenzalde

hyde

~9.88 (s, 1H)
~7.83 (d, 2H),

~7.02 (d, 2H)

~6.05 (m, 1H, -

OCH₂CH=CH₂),

~5.42 (dd, 1H, -

OCH₂CH=CH₂

trans), ~5.30 (dd,

1H, -

OCH₂CH=CH₂

cis), ~4.63 (d,

2H, -

OCH₂CH=CH₂)

-

3-allyl-4-

hydroxybenzalde

hyde

~9.80 (s, 1H)

~7.65 (d, 1H),

~7.60 (dd, 1H),

~6.95 (d, 1H)

~6.00 (m, 1H, -

CH₂CH=CH₂),

~5.15 (m, 2H, -

CH₂CH=CH₂),

~3.45 (d, 2H, -

CH₂CH=CH₂)

~5.90 (s, 1H, -

OH)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show a shift in the chemical environment of the aromatic carbons

due to the change in substitution pattern. The carbon of the allyloxy group will be replaced by

the carbons of the allyl group attached to the ring.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound C=O (δ, ppm)
Aromatic Carbons

(δ, ppm)

Allyl Group Carbons

(δ, ppm)

4-

allyloxybenzaldehyde
~190.8

~164.1, ~132.0,

~130.1, ~115.0

~132.4 (-

OCH₂CH=CH₂),

~118.1 (-

OCH₂CH=CH₂), ~69.0

(-OCH₂CH=CH₂)

3-allyl-4-

hydroxybenzaldehyde
~191.5

~158.0, ~132.0,

~130.5, ~128.0,

~125.0, ~115.5

~136.0 (-

CH₂CH=CH₂), ~116.0

(-CH₂CH=CH₂), ~34.0

(-CH₂CH=CH₂)

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the rearrangement. The characteristic C-O-C

stretch of the aryl ether in the starting material will be absent in the product, which will instead

show a broad O-H stretch for the newly formed phenolic hydroxyl group.

Compound C=O Stretch (cm⁻¹)
Aromatic C=C

Stretch (cm⁻¹)

Other Key Peaks

(cm⁻¹)

4-

allyloxybenzaldehyde
~1690 ~1600, ~1580

~1250 (asym C-O-C

stretch), ~1020 (sym

C-O-C stretch)

3-allyl-4-

hydroxybenzaldehyde
~1680 ~1605, ~1585

~3300 (broad, O-H

stretch), ~1640 (C=C

stretch of allyl group)

Mass Spectrometry (MS)
The mass spectra of both the reactant and product will show a molecular ion peak at m/z =

162, as they are isomers. However, their fragmentation patterns will differ, reflecting the

different connectivity of the atoms.
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Compound
Molecular Ion (M⁺,

m/z)

Key Fragment Ions

(m/z)

Interpretation of Key

Fragments

4-

allyloxybenzaldehyde
162 133, 121, 93, 41

Loss of -CHO, loss of

allyl group, cleavage

of the ether bond.

3-allyl-4-

hydroxybenzaldehyde
162 161, 133, 105, 77

Loss of H, loss of -

CHO, subsequent loss

of CO from the

benzoyl cation.

Signaling Pathway and Logical Relationship
Diagrams
The Claisen rearrangement is a concerted pericyclic reaction. The logical flow of structural

validation relies on the comparison of spectroscopic data before and after the reaction.

Reactant
Reaction

Product

4-allyloxybenzaldehyde
Claisen

Rearrangement
([3,3]-sigmatropic shift)
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Figure 2: The Claisen rearrangement reaction pathway.
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Figure 3: Logical workflow for structural validation.

Conclusion
The successful synthesis of 3-allyl-4-hydroxybenzaldehyde via the Claisen rearrangement of 4-
allyloxybenzaldehyde can be unequivocally validated through a comparative analysis of

spectroscopic data. The distinct shifts in NMR signals, the appearance of a hydroxyl stretch in

the IR spectrum, and the altered fragmentation pattern in mass spectrometry provide a clear

and definitive confirmation of the rearranged structure. This guide provides the necessary

experimental and data-driven framework for researchers to confidently verify the outcome of

this important chemical transformation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-3-allyl-4-hydroxybenzaldehyde-after-rearrangement]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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